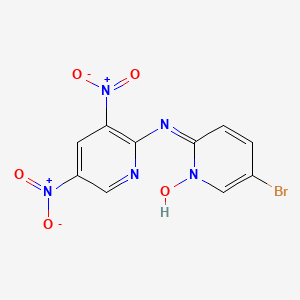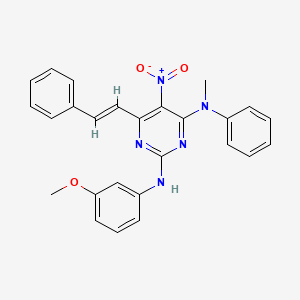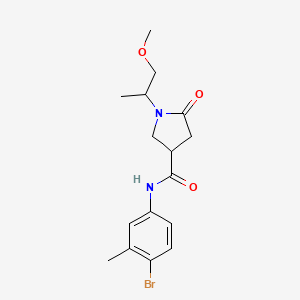
ethyl (6-methyl-4-quinolinyl)carbamate
描述
Ethyl (6-methyl-4-quinolinyl)carbamate, also known as carbetapentane, is a synthetic compound that belongs to the class of carbamate derivatives. It is a white crystalline powder that is commonly used as a cough suppressant in over-the-counter medications. However, carbetapentane has also been studied for its potential applications in scientific research due to its unique properties and mechanism of action.
作用机制
The exact mechanism of action of ethyl (6-methyl-4-quinolinyl)carbamatene is not fully understood. However, it is believed to work by binding to and inhibiting the activity of certain receptors in the brain that are involved in the cough reflex. This leads to a reduction in coughing and improved respiratory function.
Biochemical and Physiological Effects
Carbetapentane has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been shown to have some analgesic properties, meaning it can reduce pain. Additionally, ethyl (6-methyl-4-quinolinyl)carbamatene has been found to have some sedative effects, which may be useful in certain research applications.
实验室实验的优点和局限性
One advantage of using ethyl (6-methyl-4-quinolinyl)carbamatene in lab experiments is its well-established antitussive properties. This makes it a useful tool for studying coughing and respiratory function. Additionally, ethyl (6-methyl-4-quinolinyl)carbamatene is relatively easy to synthesize and has a low toxicity profile.
However, one limitation of using ethyl (6-methyl-4-quinolinyl)carbamatene is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, ethyl (6-methyl-4-quinolinyl)carbamatene has not been extensively studied in humans, so its effects and potential side effects are not well understood.
未来方向
There are several potential future directions for research involving ethyl (6-methyl-4-quinolinyl)carbamatene. One area of interest is the development of new cough suppressants that are more effective and have fewer side effects than current medications. Additionally, ethyl (6-methyl-4-quinolinyl)carbamatene may have potential applications in the treatment of other respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Finally, further research is needed to fully understand the mechanism of action of ethyl (6-methyl-4-quinolinyl)carbamatene and its effects on the brain and body.
合成方法
Carbetapentane can be synthesized through the reaction of 6-methylquinoline and ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the carbamate derivative.
科学研究应用
Carbetapentane has been studied for its potential applications in various scientific fields such as pharmacology, toxicology, and neuroscience. It has been shown to have antitussive properties, which means it can suppress coughing. This makes it a useful tool for studying the neural pathways involved in coughing and respiratory control.
属性
IUPAC Name |
ethyl N-(6-methylquinolin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)15-12-6-7-14-11-5-4-9(2)8-10(11)12/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGYPZAWCMBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C2C=C(C=CC2=NC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217651 | |
| Record name | Carbamic acid, (6-methyl-4-quinolinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874589-78-3 | |
| Record name | Carbamic acid, (6-methyl-4-quinolinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874589-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (6-methyl-4-quinolinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-5-methoxyphenol](/img/structure/B5345348.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)
![5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345384.png)

![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)

![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-L-alaninate](/img/structure/B5345407.png)
![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
![3,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5345419.png)
![2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
![N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)